2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has gained attention in the field of medicinal chemistry. It is a spirocyclic compound that has been found to have potential therapeutic applications due to its unique structure and properties. In
Mechanism of Action
The mechanism of action of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes or proteins involved in disease pathways. For example, in cancer research, this compound has been shown to inhibit the activity of the proteasome, a key enzyme involved in the degradation of proteins that are important for cancer cell survival. In Alzheimer's disease research, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell death, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, this compound has been found to increase acetylcholine levels, reduce amyloid-beta levels, and improve synaptic function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its unique spirocyclic structure, which makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for clinical use. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are many potential future directions for 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one research. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the exploration of this compound's potential as a tool for studying disease pathways and protein function. Additionally, more research is needed to fully understand the structure-activity relationship of this compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclic amine with a carbonyl compound. The specific method used to synthesize this compound has not been disclosed in the literature. However, it has been reported that the synthesis involves a series of steps that require careful control of reaction conditions and purification methods.
Scientific Research Applications
2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been found to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
Properties
IUPAC Name |
2-(cyclobutanecarbonyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-18-8-2-5-16(13-18)14-22-11-4-9-21(20(22)25)10-12-23(15-21)19(24)17-6-3-7-17/h2,5,8,13,17H,3-4,6-7,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRKUZKFAGCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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